D-Lactose monohydrate
Description
Historical Evolution of Lactose Monohydrate as a Pharmaceutical Excipient
The use of lactose in pharmaceuticals dates back to the early 1900s, with its role as an excipient becoming well-established over the subsequent century. Early isolation of lactose was first documented in the 17th century, with progressive chemical characterization throughout the 18th and 19th centuries, culminating in the identification of lactose monohydrate as a distinct hydrate form.
Pharmaceutical lactose evolved from crude milk sugar to a highly purified excipient through advances in crystallization and purification technologies. By the 20th century, lactose monohydrate had become a standard excipient in tablet and capsule formulations due to its chemical inertness, safety profile, and excellent compressibility.
Current Industry Significance and Prevalence in Oral Dosage Forms
Today, lactose monohydrate is the most widely used excipient in oral solid dosage forms, present in approximately 60-70% of all oral medicines. Its incorporation typically ranges between 100 mg and 200 mg per tablet, serving as a diluent, binder, and filler. The excipient's popularity is attributed to its:
- Chemical stability and inertness, ensuring no adverse interaction with active pharmaceutical ingredients (APIs).
- Safety and tolerability, with negligible risk even in lactose-intolerant patients due to low quantities used in formulations.
- Physical properties, including excellent flowability and compressibility, which facilitate manufacturing processes such as wet granulation and direct compression.
- Wide availability and cost-effectiveness, derived from dairy industry by-products, ensuring supply chain robustness and affordability.
Pharmaceutical lactose is available in various forms tailored to specific manufacturing needs: crystalline lactose monohydrate for wet granulation and spray-dried lactose for direct compression processes.
Detailed Research Findings on Lactose Monohydrate
Physicochemical Properties
Manufacturing and Quality Control
Pharmaceutical-grade lactose monohydrate is produced by crystallizing lactose from whey or milk permeate, followed by purification steps to remove impurities and microbial contaminants. Milling and sieving control particle size distribution, which is critical for consistent tablet formulation performance. Rigorous quality control ensures compliance with pharmacopeial standards, including purity, microbial limits, and physical characteristics.
Stability and Dehydration Behavior
Recent studies have shown that α-lactose monohydrate can undergo dehydration under certain conditions, transforming into anhydrous forms that may affect tablet stability and dissolution profiles. Understanding these transformations is crucial for optimizing storage and formulation conditions to maintain product efficacy.
Applications in Pharmaceutical Formulations
Lactose monohydrate is employed in a wide range of oral dosage forms including tablets, capsules, and dry powder inhalers. Its role extends beyond a filler to improving tablet disintegration and ensuring uniform distribution of the active ingredient. Examples of medications containing lactose monohydrate include alprazolam, oxycodone, cetirizine, and tramadol.
Illustrative Data Table: Lactose Monohydrate Usage in Oral Dosage Forms
| Dosage Form | Typical Lactose Content (mg) | Role in Formulation | Manufacturing Method |
|---|---|---|---|
| Tablets | 100 - 200 | Diluent, binder, filler | Wet granulation, direct compression |
| Capsules | Variable | Filler | Powder filling |
| Dry Powder Inhalers | Variable | Carrier for active powder | Blending and sieving |
Visual Representation
(Note: As this is a text-based article, please consider the following descriptions for relevant images to be included in a published version)
- Figure 1: Molecular structure of lactose monohydrate showing glucose and galactose units with one molecule of water.
- Figure 2: Crystalline lactose monohydrate particles under scanning electron microscopy illustrating particle morphology.
- Figure 3: Flowchart of pharmaceutical lactose monohydrate production from milk whey to final excipient.
- Figure 4: Graph depicting the dehydration kinetics of lactose monohydrate to anhydrous lactose under controlled temperature and humidity.
Properties
CAS No. |
64044-51-5 |
|---|---|
Molecular Formula |
C12H22O11.H2O C12H24O12 |
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9+,10+,11+,12+;/m1./s1 |
InChI Key |
WSVLPVUVIUVCRA-YYGHFPIASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Other CAS No. |
10039-26-6 64044-51-5 |
physical_description |
Solid; [Merck Index] |
Synonyms |
Gal1-b-4Glc; |
Origin of Product |
United States |
Preparation Methods
Raw Material Sources and Pretreatment
Industrial production of lactose monohydrate begins with whey, a byproduct of cheese manufacturing, or skim milk. Whey undergoes ultrafiltration to remove proteins, followed by demineralization via ion-exchange resins to eliminate salts. The resultant lactose-rich solution is concentrated to 50–60% solids through vacuum evaporation at 60–70°C. This pretreatment ensures optimal supersaturation for subsequent crystallization.
Crystallization Process
Crystallization is initiated by cooling the concentrated solution to 20–30°C under controlled agitation. Seed crystals of α-lactose monohydrate are introduced to promote heterogeneous nucleation. The process adheres to the following kinetics:
The slurry is held at these conditions for 15–20 hours, allowing crystal maturation. Impurities like minerals and proteins are excluded from the crystal lattice, enhancing purity.
Purification and Drying
Crystals are separated via centrifugation, washed with cold water, and dried in fluidized-bed dryers at 40–50°C. Humidity control during drying (<10% RH) prevents hydration-dehydration cycles, preserving crystal integrity. The final product achieves ≥99.5% purity, as verified by HPLC.
Laboratory-Scale Synthesis Techniques
Solution Crystallization
Small-scale synthesis involves dissolving α-lactose monohydrate in ethanol-water mixtures (70:30 v/v) at 80°C. Gradual cooling to 25°C over 72 hours yields prismatic crystals. Ethanol reduces lactose solubility, favoring monohydrate formation over anhydrous variants.
Temperature-Controlled Methods
Isothermal crystallization at 29–31°C in basic alcoholic solutions (pH 8–9) produces pure β-lactose, which is subsequently hydrated to α-lactose monohydrate by exposure to 75% RH. This method avoids thermal degradation, achieving 98% conversion efficiency.
Solvent Effects on Crystal Morphology
Solvent polarity directly influences crystal habit:
| Solvent System | Crystal Morphology | Purity (%) |
|---|---|---|
| Methanol-water | Axe-like particles | 95 |
| Ethanol-water | Irregular prisms | 99 |
| Acetone-water | Spherical aggregates | 90 |
Ethanol-water systems yield the highest purity due to optimal solubility parameters.
Critical Factors Influencing Preparation
Temperature and Cooling Rates
Rapid cooling (>2°C/hour) induces β-lactose formation, while slow cooling (<1°C/hour) favors α-lactose monohydrate. At 25°C, the α/β ratio stabilizes at 1.65, aligning with thermodynamic equilibrium.
pH and Solution Composition
Alkaline conditions (pH 8–9) accelerate mutarotation, ensuring α-lactose predominance. Conversely, acidic media (pH 4–5) promote β-lactose, necessitating post-synthesis hydration.
Humidity Control During Drying
Dehydration at >75% RH preserves the monohydrate structure, while lower RH (23–58%) yields anhydrous α/β mixtures. Terahertz spectroscopy confirms that water loss >15% disrupts the crystal lattice, necessitating precise humidity control.
Advanced Techniques and Recent Innovations
Membrane Crystallization
Novel membrane-assisted crystallization uses hydrophobic membranes to control solvent removal, achieving 99.8% purity with 50% reduced energy consumption compared to evaporative methods.
Ultrasound-Assisted Crystallization
Ultrasound (20 kHz, 50 W) enhances nucleation rates by 30%, reducing crystallization time to 8 hours while maintaining monohydrate content >98%.
Quality Control and Characterization
Spectroscopic Analysis
FTIR and Raman spectroscopy identify characteristic peaks:
X-ray Diffraction (XRD)
Rietveld refinement quantifies phase composition, distinguishing α-lactose monohydrate (peaks at 12.5°, 16.7°) from anhydrous forms.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline solutions, lactose can be isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.
Common Reagents and Conditions:
Hydrolysis: Enzyme lactase, water.
Isomerization: Alkaline conditions.
Hydrogenation: Hydrogen gas, metal catalyst (e.g., nickel).
Major Products Formed:
Hydrolysis: Glucose and galactose.
Isomerization: Lactulose.
Hydrogenation: Lactitol.
Scientific Research Applications
Pharmaceutical Applications
Lactose monohydrate serves multiple roles in the pharmaceutical industry:
- Filler and Diluent : It is predominantly used as a filler in tablets and capsules. Its favorable physicochemical properties, such as solubility and compactability, make it ideal for solid dosage forms .
- Lyophilization Aid : In biotechnology products, lactose monohydrate acts as a lyophilization aid, helping to stabilize active ingredients during freeze-drying processes .
- Carrier for Inhalation Products : It is commonly employed as a carrier in dry powder inhalers due to its low hygroscopicity and compatibility with various active pharmaceutical ingredients (APIs) .
- Infant Formula : Lactose monohydrate is added to infant formulas as a nutritional filler, providing essential carbohydrates while enhancing sweetness .
Table 1: Key Properties of Lactose Monohydrate in Pharmaceuticals
| Property | Description |
|---|---|
| Solubility | High solubility in water |
| Compactability | Excellent compacting properties |
| Hygroscopicity | Low hygroscopic nature |
| Compatibility | Compatible with many APIs |
| Taste | Odorless with minimal taste impact |
Food Industry Applications
In the food sector, lactose monohydrate is utilized for its sweetening and stabilizing properties:
- Sweetener : It is often added to baked goods, desserts, and processed foods to enhance sweetness without the intense sweetness of other sugars .
- Stabilizer : Lactose monohydrate helps stabilize emulsions in products like sauces and soups, preventing separation of ingredients .
- Animal Feed : It is included in animal feed formulations to increase bulk and weight at a low cost, thereby improving feed efficiency .
Table 2: Applications of Lactose Monohydrate in Food
| Application | Description |
|---|---|
| Sweetener | Enhances flavor in baked goods and snacks |
| Stabilizer | Prevents ingredient separation in emulsions |
| Animal Feed | Increases bulk and nutritional value |
Case Study 1: Tableting Performance Improvement
A study aimed at enhancing the tableting characteristics of lactose monohydrate through fluid-bed melt granulation demonstrated significant improvements in flowability and compactibility compared to standard grades. The modified lactose exhibited better binding properties due to the formation of spherical particles during processing . This advancement allows for more efficient tablet production with improved mechanical properties.
Case Study 2: Stability Under Stress Conditions
Research investigating the stability of lactose monohydrate under varying temperature conditions revealed that epimerization rates increased with temperature. The study found that maintaining storage at lower temperatures (0°C) minimizes changes in the anomeric ratio, which is crucial for maintaining product consistency . This finding emphasizes the importance of temperature control during storage and handling.
Mechanism of Action
Lactose monohydrate can be compared to other disaccharides such as sucrose and maltose:
Sucrose: Composed of glucose and fructose, sucrose is commonly known as table sugar. Unlike lactose, it is not associated with milk and has a higher sweetness level.
Maltose: Composed of two glucose molecules, maltose is found in malt and starch products. It has a lower sweetness level compared to lactose.
Uniqueness of Lactose Monohydrate: Lactose monohydrate is unique due to its association with milk and its specific role in the food and pharmaceutical industries. Its ability to act as a stabilizer and filler, along with its slightly sweet taste, makes it a valuable compound in various applications .
Comparison with Similar Compounds
α-Lactose Anhydrous
- Structure: Dehydrated form of α-lactose monohydrate, lacking water molecules.
- Hygroscopicity: Slightly more hygroscopic than the monohydrate form due to lattice disruption .
- Solubility: Higher solubility in water compared to α-lactose monohydrate but lower than β-anhydrous .
- Stability: Prone to rehydration under humid conditions, reverting to the monohydrate form .
β-Lactose Anhydrous
- Structure: Composed solely of β-anomers, formed at temperatures >93.5°C .
- Hygroscopicity : Highly hygroscopic, limiting its use in humid environments .
- Solubility: 1.5–2 times higher than α-lactose monohydrate, contributing to faster dissolution .
- Sweetness: 1.05–1.22 times sweeter than α-lactose monohydrate, making it suitable for food additives .
- Stability: Converts to α-lactose monohydrate under moisture exposure, reducing shelf life .
Amorphous Lactose
- Structure: Non-crystalline, glassy form obtained via rapid drying.
- Hygroscopicity : Extremely hygroscopic, leading to caking and instability .
- Solubility: Rapid dissolution but prone to recrystallization into α-lactose monohydrate in humid conditions .
- Applications: Limited to inhalable drug carriers where rapid dispersion is critical .
Comparative Data Table
Analytical Differentiation
- Terahertz Spectroscopy (THz-TDS): Identifies lactose forms via distinct absorption peaks: α-Lactose monohydrate: 0.53 THz and 1.37 THz . β-Lactose anhydrous: 1.2 THz and 1.8–2.0 THz .
- HPLC vs. THz-TDS: HPLC quantifies total lactose but cannot distinguish between anomers, whereas THz-TDS detects crystalline forms, making it sensitive to processing history .
Mutarotation and Crystallization Dynamics
Industrial Processing and Performance
- Spray-Dried Lactose: Enhanced flowability and compressibility for direct compression tablets, outperforming raw α-lactose monohydrate in low-dose formulations .
- Roller-Compacted Lactose : Mimics spray-dried lactose’s properties but requires less energy, offering cost advantages .
- Heat Treatment: At 80°C, α-lactose monohydrate partially converts to β-anhydrous, improving tablet hardness .
Research Findings and Challenges
- Deuterium-Depleted Water: Lactose monohydrate dissolves 30% faster in deuterium-depleted water (180 sec vs. 260 sec in standard water), suggesting isotopic effects on solubility .
- Stability in Infant Formula : THz-TDS reveals formulation-dependent lactose crystallization, impacting detection accuracy .
- Analytical Limitations : Raman spectroscopy overestimates lactose domain sizes compared to SEM-EDX, necessitating multi-method validation .
Biological Activity
Lactose monohydrate, a disaccharide sugar composed of glucose and galactose, is primarily found in mammalian milk. It plays a significant role in various biological processes and applications, particularly in nutrition and pharmaceuticals. This article explores the biological activity of lactose monohydrate, emphasizing its physiological effects, stability, and applications based on diverse research findings.
Lactose exists in two anomeric forms: α-lactose and β-lactose. The stability and solubility of these forms differ significantly, influencing their biological activity. The α-lactose monohydrate is the most stable crystalline form, while β-lactose is more soluble but less stable under certain conditions . The typical solubility of lactose in water is approximately 18 g/100 mL at 20°C, which varies with temperature and pH levels.
| Property | α-Lactose Monohydrate | β-Lactose |
|---|---|---|
| Stability | High | Moderate |
| Solubility | Lower | Higher |
| Hygroscopicity | Lower | Higher |
| Crystallization Temp | < 93.5 °C | > 93.5 °C |
2. Biological Functions
Energy Source : Lactose serves as an energy source, providing approximately 4 kcal/g. Its low glycemic index makes it suitable for individuals managing blood sugar levels .
Calcium Absorption : Lactose enhances calcium absorption in the intestines, which is critical for bone health. Studies indicate that lactose consumption can positively influence bone density .
Lactose Intolerance : A significant portion of the global population (approximately 70%) suffers from lactose malabsorption due to a deficiency in lactase enzyme production. This condition can lead to lactose intolerance (LI), characterized by gastrointestinal symptoms upon lactose consumption .
3. Stability and Storage Conditions
Research has shown that the stability of lactose monohydrate is affected by temperature and moisture content. A study investigating the anomeric stability of lactose revealed that epimerization occurs at elevated temperatures (25 to 60°C), impacting its biological activity . The rate constant for epimerization was determined to be at 25°C, indicating that higher temperatures accelerate this process.
4. Applications in Pharmaceuticals
Lactose monohydrate is widely used as an excipient in pharmaceutical formulations due to its favorable compressibility and flow properties. It serves as a filler in tablets and capsules, enhancing the delivery of active pharmaceutical ingredients (APIs) .
Case Study: Drug Formulation
In a study involving liposomal formulations, various types of lactose carriers were evaluated for their impact on drug loading efficiency. Results indicated that lactose monohydrate significantly improved the therapeutic efficacy of the formulations compared to other carriers .
5. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of lactose derivatives. For instance, novel lactose-based surfactants exhibited significant antibacterial and antifungal activities against various pathogens, suggesting potential applications in food preservation and pharmaceuticals .
Q & A
Q. How does humidity affect the surface energy of lactose monohydrate, and how can this be measured?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
